Non-1-en-2-yl acetate

Description

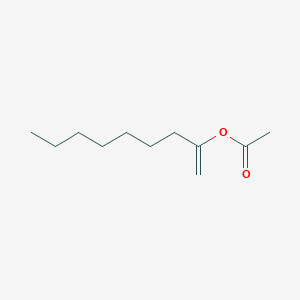

Non-1-en-2-yl acetate (IUPAC name: acetyloxy-non-1-ene-2-yl) is an unsaturated ester with the molecular formula C₁₁H₂₀O₂. Structurally, it consists of a nine-carbon chain with a terminal double bond (position 1) and an acetyloxy group at position 2. This configuration imparts unique physico-chemical properties, such as moderate hydrophobicity (estimated logP ≈ 3.5) and a boiling point near 200°C, inferred from analogs like nonyl acetate (C₁₁H₂₂O₂, boiling point 212°C) .

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

non-1-en-2-yl acetate |

InChI |

InChI=1S/C11H20O2/c1-4-5-6-7-8-9-10(2)13-11(3)12/h2,4-9H2,1,3H3 |

InChI Key |

XQSBPODCKLBCOE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Molecular Structure and Functional Groups

- Non-1-en-2-yl acetate: Features a linear C9 chain with a terminal double bond (CH₂=CH-(CH₂)₇-OAc). The allylic acetate group may enhance reactivity in nucleophilic substitutions or catalytic aminations, as observed in iridium-catalyzed reactions of allylic acetates .

- Vinyl acetate (C₄H₆O₂) : A short-chain allylic acetate (CH₂=CHOAc) used extensively in polymer synthesis. Its smaller size and higher polarity (logP 0.73) make it miscible with water (2.3 g/100 mL), unlike longer-chain analogs .

- Neryl acetate (C₁₂H₂₀O₂) : A branched terpene ester ((2E)-3,7-dimethylocta-2,6-dien-1-yl acetate) with a floral aroma. Its cyclic and conjugated double bonds contribute to higher logP (4.1) and applications in perfumery .

- Cyclohexyl acetate (C₈H₁₄O₂) : A cyclic ester with a sweet odor. Its rigid cyclohexane ring lowers solubility (1.5 g/100 mL water) compared to linear analogs .

Table 1: Structural and Functional Group Comparison

| Compound | Key Structural Features | Functional Groups |

|---|---|---|

| This compound | Linear C9, terminal double bond | Allylic acetate, alkene |

| Vinyl acetate | Short-chain allylic acetate | Allylic acetate, alkene |

| Neryl acetate | Branched terpene, conjugated dienes | Acetate, conjugated alkenes |

| Cyclohexyl acetate | Cyclohexane ring | Cyclic acetate |

Physico-Chemical Properties

Table 2: Physical Property Comparison

*Estimated based on analogs. The terminal double bond reduces molecular symmetry, lowering boiling point compared to saturated nonyl acetate (212°C) .

Research Findings and Data Gaps

- Synthesis: Methods for allylic acetates (e.g., iridium-catalyzed amination ) could be adapted for this compound production.

- Detection: Esters like isobutyl acetate are detected via hydroxylamine-FeCl₃ tests , applicable to this compound.

Q & A

Basic: What are the recommended synthetic protocols for Non-1-en-2-yl acetate, and how can purity be validated?

Methodological Answer:

this compound is typically synthesized via esterification between the corresponding alcohol (Non-1-en-2-ol) and acetic anhydride or acetyl chloride. Key steps include:

- Catalyst Selection: Acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) enhance reaction efficiency. For stereochemical control, consider enzymatic catalysis (lipases) under mild conditions .

- Purification: Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) removes unreacted starting materials. Validate purity using GC-MS (retention time comparison) and ¹H NMR (integration of acetate proton at δ 2.05–2.10 ppm) .

- Purity Metrics: Report enantiomeric excess (if applicable) via chiral HPLC or optical rotation measurements.

Basic: How should researchers optimize spectroscopic characterization (NMR, IR) for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.